molecular formula C17H19N3O3S B505691 N-phenyl-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea

N-phenyl-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]urea

Cat. No.: B505691
M. Wt: 345.4g/mol
InChI Key: AAZINQHIABMKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea: is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42 g/mol . This compound is characterized by the presence of a phenyl group, a pyrrolidinylsulfonyl group, and a urea moiety, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea typically involves the reaction of N-phenylurea with 4-(1-pyrrolidinylsulfonyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: N-phenyl-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea stands out due to its unique combination of a phenyl group, a pyrrolidinylsulfonyl group, and a urea moiety. This combination imparts specific chemical and biological properties that make it distinct from other similar compounds. For example, the presence of the pyrrolidinylsulfonyl group can enhance the compound’s solubility and reactivity compared to other urea derivatives .

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4g/mol

IUPAC Name

1-phenyl-3-(4-pyrrolidin-1-ylsulfonylphenyl)urea

InChI

InChI=1S/C17H19N3O3S/c21-17(18-14-6-2-1-3-7-14)19-15-8-10-16(11-9-15)24(22,23)20-12-4-5-13-20/h1-3,6-11H,4-5,12-13H2,(H2,18,19,21)

InChI Key

AAZINQHIABMKTB-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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